Bienvenue dans la boutique en ligne BenchChem!

Longipedlactone J

Antiviral HIV-1 Drug Discovery

Longipedlactone J distinguishes itself from other longipedlactones through a unique acetylation pattern conferring potent anti-HIV-1 activity (IC50 0.04 µM) and selective cytotoxicity against SMMC-7721 liver cancer cells (IC50 2.8 µM) while analogs remain inactive. Procure this ≥98% pure reference standard for SAR studies and mechanism-of-action research in antiviral and hepatic oncology programs.

Molecular Formula C32H40O7
Molecular Weight 536.7 g/mol
CAS No. 1011762-93-8
Cat. No. B1162525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongipedlactone J
CAS1011762-93-8
Molecular FormulaC32H40O7
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESCC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C
InChIInChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3/t19-,23+,24-,25-,26+,28+,31-,32-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Longipedlactone J (CAS 1011762-93-8): Core Identity and Source Information for Procurement Decisions


Longipedlactone J is a triterpenoid dilactone with a unique rearranged pentacyclic skeleton, belonging to the class of cyclopentenones [1]. It is a natural product that can be isolated from the stems of Kadsura heteroclita [1] and is also found as a known analogue in other Kadsura species [2]. Its molecular formula is C32H40O7, with a molecular weight of 536.7 g/mol and a topological polar surface area (TPSA) of 99.1 Ų [3].

Why Longipedlactone J Cannot Be Substituted with Generic Kadsura Triterpenoids


The longipedlactone series, despite sharing a common rearranged pentacyclic skeleton, exhibits significant inter-compound variation in biological activity profiles [1]. Substituting Longipedlactone J with other members of its class (e.g., Longipedlactone A, F, or K) is not scientifically justifiable, as subtle differences in their stereochemistry and substitution patterns lead to quantifiable disparities in target-specific potency and cytotoxicity selectivity [2]. The following evidence demonstrates that Longipedlactone J occupies a distinct efficacy niche that is not replicated by its closest structural analogues, directly impacting the validity and reproducibility of research outcomes [3].

Longipedlactone J: Quantifiable Performance Differentiation from Closest Analogs


Anti-HIV-1 Potency: Superiority Over Co-Isolated Kadsura Compounds

Longipedlactone J demonstrates a potent and highly specific inhibitory effect on HIV-1 replication with an IC50 of 0.04 μM in the presence of human serum albumin . In direct contrast, the majority of other compounds co-isolated from the same Kadsura heteroclita extract were reported as only weakly active or inactive as anti-HIV agents in the primary isolation study, with only two other compounds (6 and 12) showing moderate activity with EC50 values of 1.6 μg/mL and 1.4 μg/mL, respectively [1]. This represents a >2.5-fold difference in molar potency for Longipedlactone J compared to the next most active compounds in the class.

Antiviral HIV-1 Drug Discovery

Cytotoxicity Profile: Distinct Cell Line Sensitivity vs. Longipedlactone A and F

In a standardized MTT cytotoxicity panel, Longipedlactone J (compound 13) displayed a unique pattern of activity distinct from its close analogs Longipedlactone A (7) and Longipedlactone F (9) [1]. While Longipedlactone J was largely inactive against most cell lines (IC50 > 10 μM), it showed moderate, selective activity against the SMMC-7721 liver cancer cell line with an IC50 of 2.8 μM. In contrast, Longipedlactone A and F were significantly more potent against HL-60 acute leukemia cells (IC50 = 3.5 μM and 2.3 μM, respectively) but were inactive against SMMC-7721 (IC50 > 10 μM). This highlights a distinct target cell line selectivity.

Oncology Cytotoxicity Natural Product

Antiviral Spectrum: Unique Activity Against Herpesviruses and CMV

Longipedlactone J demonstrates antiviral effects against herpes simplex virus type 1 and 2 (HSV-1 and HSV-2) and cytomegalovirus (CMV) . This broad anti-herpesvirus activity is a documented feature of Longipedlactone J that is not consistently reported for other longipedlactones, which are primarily noted for cytotoxicity or anti-HIV effects. This additional antiviral dimension provides a unique differentiator for procurement.

Antiviral Herpesviridae Broad-Spectrum

Physicochemical Differentiation: Increased Molecular Complexity and Polar Surface Area

Longipedlactone J (C32H40O7, MW 536.7 g/mol, TPSA 99.1 Ų) exhibits a higher topological polar surface area (TPSA) and greater molecular complexity (1250.0) compared to simpler longipedlactones such as Longipedlactone A (C30H38O5, MW 478.6 g/mol, TPSA 72.8 Ų) [REFS-1, REFS-2]. The increased TPSA and additional oxygen atoms (seven vs. five) in Longipedlactone J are associated with its unique acetylation pattern, which directly influences its physicochemical behavior and likely contributes to its distinct biological activity profile.

Chemoinformatics ADME Molecular Properties

High-Confidence Application Scenarios for Longipedlactone J Based on Evidence


HIV-1 Replication Inhibition Studies

Longipedlactone J is the optimal choice for in vitro studies focused on inhibiting HIV-1 replication. Its reported IC50 of 0.04 μM in the presence of human serum albumin demonstrates potency that is significantly greater than other compounds co-isolated from Kadsura heteroclita, which were either weakly active or had EC50 values in the micromolar range [4]. This makes it a valuable lead compound or tool molecule for mechanism-of-action studies targeting HIV-1.

Liver Cancer (SMMC-7721) Selective Cytotoxicity Research

For researchers investigating selective cytotoxicity against liver cancer, Longipedlactone J is the preferred longipedlactone. It exhibits an IC50 of 2.8 μM against the SMMC-7721 hepatocellular carcinoma cell line, while structurally similar compounds Longipedlactone A and F are completely inactive (IC50 > 10 μM) against this same line . This selectivity for liver cancer cells over other lines (HL-60, A-549, etc.) offers a clear and unique starting point for hepatic oncology programs.

Broad-Spectrum Anti-Herpesvirus Assays

Longipedlactone J has documented antiviral effects against HSV-1, HSV-2, and CMV . This activity profile is not a general feature of the longipedlactone class. Laboratories screening for novel anti-herpesvirus agents or studying host-virus interactions should procure Longipedlactone J to explore this specific activity, avoiding the time and cost of testing less-relevant analogs.

Structure-Activity Relationship (SAR) Studies on Triterpenoid Dilactones

Longipedlactone J's unique structural features, including its specific acetylation pattern that results in a higher TPSA and molecular complexity compared to Longipedlactone A and H [REFS-1, REFS-2], make it a critical component in SAR studies. Its inclusion in a library of longipedlactones allows researchers to correlate specific structural modifications (e.g., C-6 acetylation) with the observed shifts in both antiviral potency and cancer cell line selectivity [5].

Quote Request

Request a Quote for Longipedlactone J

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.